molecular formula C19H26O3 B166119 Esbiothrin CAS No. 84030-86-4

Esbiothrin

Cat. No. B166119
CAS RN: 84030-86-4
M. Wt: 302.4 g/mol
InChI Key: ZCVAOQKBXKSDMS-UHFFFAOYSA-N
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Description

Esbiothrin is a synthetic pyrethroid used as a pesticide against household pest insects such as mosquitoes, houseflies, and cockroaches . It is a mixture of two stereoisomers of allethrin in an approximate ratio of 1:3 . It is also referred to as S-bioallethrin .


Molecular Structure Analysis

Esbiothrin consists of two stereoisomers, [1R,trans;R] and [1R,trans;S], of allethrin in an approximate ratio of 1:3 . Its molecular formula is C19H26O3 and its relative molecular mass is 302.41 .


Physical And Chemical Properties Analysis

Esbiothrin is a viscous liquid with a yellowish-red color . Its flashpoint is 111°C . It has a CAS number of 84030-86-4 .

Scientific Research Applications

Esbiothrin is a synthetic pyrethroid with a variety of applications in scientific research and public health. Below are some of the unique applications based on the information available:

Public Health

Esbiothrin is used in public health for the control of mosquitoes, houseflies, ectoparasites, and cockroaches. It is particularly effective against mosquitoes and other small biting flies in domestic living areas, excluding kitchens .

Environmental Toxicology

Studies have been conducted to evaluate the genotoxicity of Esbiothrin in fish, using tests like the micronucleus test and comet assay. These studies help understand the potential environmental impact of Esbiothrin on aquatic life .

Pest Control

In household settings, Esbiothrin is widely used against common pests. Its quick activity makes it a popular choice for products like mosquito coils .

Analytical Chemistry

Esbiothrin is also used as an analytical standard in laboratories to measure its presence in various samples and to study its properties and effects .

Mechanism of Action

Target of Action

Esbiothrin, like other pyrethroids, primarily targets the voltage-gated sodium channels in the nerve membranes of invertebrates . These channels play a crucial role in the propagation of nerve impulses, which are essential for the normal functioning of the nervous system .

Mode of Action

Esbiothrin binds to these sodium channels in their closed state and modifies their gating kinetics . The opening of the channel appears to increase the affinity of the channel for pyrethroids like esbiothrin . Once bound, pyrethroids slow both the opening and closing of the sodium channel . This results in a need for stronger excitatory potentials to produce an action potential and a delay in repolarization . These changes make the neuron more susceptible to large action potentials and repeated firing .

Biochemical Pathways

The biochemical pathways affected by esbiothrin are primarily those involved in nerve impulse transmission. By binding to the sodium channels and altering their kinetics, esbiothrin disrupts the normal flow of sodium ions across the nerve membrane . This disruption affects the generation and propagation of action potentials, leading to abnormal neuronal activity .

Pharmacokinetics

As a synthetic pyrethroid, it is likely to be lipophilic and to have a relatively low bioavailability due to rapid metabolism and excretion .

Result of Action

The primary result of esbiothrin’s action is the paralysis of invertebrates, leading to their death . This is due to the continual nerve impulse transmission caused by esbiothrin’s action on the sodium channels .

Action Environment

At pH 9, esbiothrin showed hydrolytic degradation with a half-life of 12.2 days . Esbiothrin undergoes photodegradation in aqueous media . Therefore, environmental factors such as pH and light exposure can influence the action, efficacy, and stability of esbiothrin .

Safety and Hazards

Esbiothrin is harmful if swallowed or inhaled . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling Esbiothrin .

Future Directions

The European Commission has decided not to approve Esbiothrin as an active substance for use in biocidal products of product-type 18 . This decision suggests that the use of Esbiothrin may be limited in the future due to its potential risks.

properties

IUPAC Name

(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
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InChI

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3
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InChI Key

ZCVAOQKBXKSDMS-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C
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Molecular Formula

C19H26O3
Record name ALLETHRIN
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DSSTOX Substance ID

DTXSID8035180
Record name Allethrin
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Molecular Weight

302.4 g/mol
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Physical Description

Allethrin appears as a clear amber-colored viscous liquid. Insoluble and denser than water. Toxic by ingestion, inhalation, and skin absorption. A synthetic household insecticide that kills flies, mosquitoes, garden insects, etc., Yellow liquid with a mild aromatic odor; [EXTOXNET], PALE YELLOW VISCOUS LIQUID., VISCOUS LIQUID., YELLOW VISCOUS LIQUID.
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Boiling Point

BP: 140 °C at 0.1 mm Hg. Vaporizes without decomposition when heated at 150 °C., at 0.013kPa: 140 °C, at 0.05kPa: 153 °C
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Flash Point

GREATER THAN 140 °F, 130 °C, 65.6 °C o.c., ~120 °C
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Solubility

Solubility in water: none
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Density

Relative density (water = 1): 1.01, Relative density (water = 1): 1.00, Relative density (water = 1): 0.98
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Vapor Pressure

Pale, yellow, oily liquid. Specific gravity, d 20/4: 1.005-1.015. Vapor pressure: 1.2X10-4 mm Hg at 30 °C. Miscible with most organic solvents at 20-25 °C. /Pynamin forte/, Vapor pressure, Pa at 20 °C:, Vapor pressure, Pa at 25 °C:
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Mechanism of Action

Mode of Action: The allethrins are a type I pyrethroid (i.e., lacking a cyano group at the alpha carbon position of the alcohol moiety). The allethrins are axonic poisons that block the closing of the sodium gates in the nerves, and, thus, prolong the return of the membrane potential to its resting state leading to hyperactivity of the nervous system which can result in paralysis and/or death., The mechanisms by which pyrethroids alone are toxic are complex and become more complicated when they are co-formulated with either piperonyl butoxide or an organophosphorus insecticide, or both, as these compounds inhibit pyrethroid metabolism. The main effects of pyrethroids are on sodium and chloride channels. Pyrethroids modify the gating characteristics of voltage-sensitive sodium channels to delay their closure. A protracted sodium influx (referred to as a sodium 'tail current') ensues which, if it is sufficiently large and/or long, lowers the action potential threshold and causes repetitive firing; this may be the mechanism causing paraesthesiae. At high pyrethroid concentrations, the sodium tail current may be sufficiently great to prevent further action potential generation and 'conduction block' ensues. Only low pyrethroid concentrations are necessary to modify sensory neurone function., The interactions of natural pyrethrins and 9 pyrethroids with the nicotinic acetylcholine (ACh) receptor/channel complex of Torpedo electronic organ membranes were studied. None reduced (3)H-ACh binding to the receptor sites, but all inhibited (3)H-labeled perhydrohistrionicotoxin binding to the channel sites in presence of carbamylcholine. Allethrin inhibited binding noncompetitively, but (3)H-labeled imipramine binding competitively, suggesting that allethrin binds to the receptor's channel sites that bind imipramine. The pyrethroids were divided into 2 types according to their action: type A, which included allethrin, was more potent in inhibiting (3)H-H12-HTX binding and acted more rapidly. Type B, which included permethrin, was less potent and their potency increased slowly with time. The high affinities that several pyrethroids have for this nicotinic ACh receptor suggest that pyrethroids may have a synaptic site of action in addition to their well known effects on the axonal channels., Phosphoinositide breakdown in guinea pig cerebral cortical synaptoneurosomes induced by the Type I pyrethroids allethrin, resmethrin, and permethrin and the Type II pyrethroid deltamethrin and fenvalerate were investigated with various receptor agonists as well as sodium channel blockers and agents. Phosphoinositide breakdown was determined from inositol-phosphate formation by tritiated inositol labeled synaptoneurosomes. All five pyrethroids dose dependently induced phosphoinositide breakdown. Type II pyrethroids exhibited higher potency and deltamethrin was more efficacious than the Type I pyrethroids. Five micromolar tetrodotoxin, a blocker of voltage dependent sodium channels, partially inhibited deltamethrin (85%) and fenvalerate (60%) responses but not allethrin or resmethrin. Fenvalerate induced stimulation of phosphoinositide breakdown was additive with stimulation elicited by the receptor agonists carbamylcholine (1 mM) and norepinephrine (1000 uM) but less than additive with the sodium channel agents batrachotoxin, pumiliotoxin-B, and scorpion venom. Allethrin (100 uM) was less than additive with receptor agonists or sodium channel agents and actually significantly inhibited response to scorpion venom. Effects for 100 uM allethrin with either fenvalerate or deltamethrin were not different from allethrin alone. Ten micromolar allethrin slightly decreased response to 10 to 100 uM deltamethrin. The local anesthetic dibucaine, a sodium channel activation inhibitor, completely blocked deltamethrin induced phosphoinositide breakdown but was much less effective in inhibiting allethrin response. It appears likely that Type-I pyrethroids induce phosphoinositide breakdown through a mechanism other than sodium channel activation while Type-II pyrethroids act in a manner analogous to other sodium channel agents., For more Mechanism of Action (Complete) data for ALLETHRINS (13 total), please visit the HSDB record page.
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Product Name

Allethrin

CAS RN

584-79-2, 42534-61-2, 28434-00-6, 84030-86-4, 28057-48-9
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Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, 2-methyl-4-oxo-3-(2-propen-1-yl)-2-cyclopenten-1-yl ester
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Record name 3-allyl-2-methyl-4-oxocyclopent-2-en-1-yl [1R-[1α(S*),3β]]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate
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Melting Point

~4 °C
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Esbiothrin, a synthetic pyrethroid insecticide, acts primarily on the nervous system of insects. [, , , , , , ] It functions by binding to voltage-gated sodium channels in nerve cells, disrupting normal nerve impulse transmission. [, , , , , , ] This interference leads to a state of hyperexcitation in the insect, manifesting as tremors, incoordination, paralysis, and ultimately death. [, , , , , , ]

A: Esbiothrin's molecular formula is C18H24O3, and its molecular weight is 288.38 g/mol. []

A: While the provided research articles don't delve into detailed spectroscopic data for Esbiothrin, they do highlight the use of gas chromatography, often coupled with electron capture detection (GC-ECD), as a primary analytical technique for identifying and quantifying Esbiothrin in various matrices. [, , ] This suggests that Esbiothrin possesses properties amenable to gas chromatographic analysis, indicating volatility and thermal stability suitable for this technique.

A: Research indicates that Esbiothrin content in mosquito coils decreases over time at various temperatures. [] Storage at 40°C, a temperature commonly experienced in some regions, resulted in a 25% loss of Esbiothrin after 10 weeks. [] This suggests that prolonged exposure to elevated temperatures can compromise the stability and efficacy of Esbiothrin-containing products like mosquito coils.

A: Yes, studies have shown the development of resistance to Esbiothrin and other pyrethroids in various insect species, including Culex pipiens pallens mosquitoes and Musca domestica houseflies. [, , ] This highlights the importance of monitoring resistance patterns and exploring alternative strategies for effective insect control.

A: While generally considered less toxic to mammals than older insecticide classes, Esbiothrin can still pose health risks to humans upon excessive or prolonged exposure. [, ] A case study reported severe neurotoxic effects, including seizures and coma, in a child following ingestion of an insecticide containing Esbiothrin. [] This underscores the need for responsible handling, storage, and use of Esbiothrin-containing products to minimize potential human health risks.

A: As a pesticide, Esbiothrin can impact non-target organisms within ecosystems. [, , ] Studies have investigated its acute toxicity in fish (Poecilia reticulata) [], highlighting the need for comprehensive ecological risk assessments before widespread application. [, , ] Understanding its degradation pathways and potential for bioaccumulation is crucial for developing sustainable pest control strategies.

A: Beyond Esbiothrin, other pyrethroids like Transfluthrin, d-allethrin, bioallethrin, and prallethrin are frequently employed in mosquito control formulations. [, , , , , ] These alternatives, alongside non-pyrethroid options, offer a diverse toolkit for combating mosquito-borne diseases and minimizing the reliance on any single active ingredient.

A: Gas chromatography coupled with electron capture detection (GC-ECD) emerges as a dominant analytical technique for Esbiothrin quantification in diverse samples, including mosquito coils and air. [, ] This method demonstrates suitable sensitivity and selectivity for monitoring Esbiothrin levels in both product formulations and environmental media.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.